(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone
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Overview
Description
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone is an organic compound that features a unique combination of a dihydrofuran ring and a dimethylcyclopentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone typically involves the condensation of 4,4-dimethyl-2-cyclopenten-1-one with a suitable furan derivative under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents and catalysts can be optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may produce alcohols.
Scientific Research Applications
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-cyclopenten-1-one: Shares the cyclopentenone moiety but lacks the furan ring.
Furan-2-carbaldehyde: Contains the furan ring but lacks the cyclopentenone moiety.
Uniqueness
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone is unique due to its combination of a dihydrofuran ring and a dimethylcyclopentenone moiety
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,3-dihydrofuran-5-yl-(4,4-dimethylcyclopenten-1-yl)methanone |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-5-9(8-12)11(13)10-4-3-7-14-10/h4-5H,3,6-8H2,1-2H3 |
InChI Key |
SDJAXDCWNVOXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1)C(=O)C2=CCCO2)C |
Origin of Product |
United States |
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